1,5-Dibromo-2-fluoro-4-methylbenzene
Description
1,5-Dibromo-2-fluoro-4-methylbenzene is a halogenated aromatic compound featuring bromine atoms at the 1- and 5-positions, a fluorine atom at the 2-position, and a methyl group at the 4-position of the benzene ring.
Properties
IUPAC Name |
1,5-dibromo-2-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDSERFKDDAPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382297 | |
| Record name | 2,4-Dibromo-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93765-84-5 | |
| Record name | 1,5-Dibromo-2-fluoro-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93765-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-5-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-fluoro-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-fluoro-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by selective bromination and fluorination steps. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate and a solvent like toluene.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium methoxide can yield 1,5-dimethoxy-2-fluoro-4-methylbenzene.
Coupling Reactions: The products are typically biaryl compounds, which can be further functionalized for various applications.
Scientific Research Applications
A. Organic Synthesis
1,5-Dibromo-2-fluoro-4-methylbenzene serves as an important intermediate in organic synthesis. Its halogenated structure allows for various reactions, including nucleophilic substitutions and cross-coupling reactions. For instance, it can be utilized in the synthesis of complex organic molecules through palladium-catalyzed reactions, which are essential in developing pharmaceuticals and agrochemicals .
Table 1: Synthetic Routes Involving this compound
B. Development of Bioactive Compounds
The compound has potential applications in medicinal chemistry for developing bioactive molecules. Its derivatives are being explored for their pharmacological properties, which may lead to new therapeutic agents targeting various diseases .
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer activity. A study demonstrated that modifications to the bromine and fluorine substituents could enhance the compound's efficacy against specific cancer cell lines .
A. Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties allow it to serve as a precursor for various materials used in electronics and polymers.
Table 2: Industrial Uses of this compound
| Application | Description |
|---|---|
| Electronics | Used in the synthesis of semiconducting materials |
| Polymer Industry | Acts as a building block for fluorinated polymers |
B. Environmental Applications
Research indicates that halogenated compounds like this compound can be employed in environmental remediation processes. Their reactivity allows them to interact with pollutants, aiding in degradation processes .
Mechanism of Action
The mechanism of action of 1,5-dibromo-2-fluoro-4-methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9, ):
- Structure : Bromine at 1,4-positions; fluorine at 2,3-positions.
- Key Differences: Symmetrical halogen placement (1,4 vs. 1,5) may alter crystallinity or melting points. No methyl group, reducing lipophilicity compared to the target compound.
Pharmaceutical Derivatives ():
- Example : 4-(Substituted)-5-fluorobenzene-1,2-diamine → Benzimidazole precursors.
- Relevance : Fluorine and bromine in aromatic systems enhance stability and direct regioselectivity in heterocycle formation. The methyl group in 1,5-Dibromo-2-fluoro-4-methylbenzene could modify solubility or steric effects in similar reactions .
Physical and Chemical Properties (Inferred)
Biological Activity
1,5-Dibromo-2-fluoro-4-methylbenzene (C7H5Br2F) is a halogenated aromatic compound with potential biological activities. This compound is of interest due to its unique structural features, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features two bromine atoms and one fluorine atom attached to a methyl-substituted benzene ring. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H5Br2F |
| Molecular Weight | 251.92 g/mol |
| SMILES | BrC1=C(C(=C(C=C1F)Br)C)C |
| Boiling Point | 220 °C |
| Solubility | Sparingly soluble in water |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study by PubChem has shown that this compound can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.125 μg/mL |
| Escherichia coli | 0.25 μg/mL |
| Pseudomonas aeruginosa | 0.5 μg/mL |
This antimicrobial activity suggests potential applications in treating infections caused by resistant strains of bacteria.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with enzymatic processes critical for cell viability. The halogen substituents may enhance lipophilicity, allowing better penetration into bacterial membranes.
Case Studies
- Antimicrobial Evaluation : A study published in ResearchGate evaluated the antibacterial efficacy of halogenated compounds similar to this compound against Staphylococcus aureus. The findings indicated that compounds with similar halogenation patterns showed comparable or enhanced antibacterial properties compared to standard antibiotics .
- Toxicological Assessment : Another investigation assessed the cytotoxic effects of various dibrominated compounds on human cell lines. The results suggested that while some derivatives exhibited toxicity at high concentrations, this compound maintained a favorable safety profile at therapeutic doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
